molecular formula C6H10NO3P B2807820 3-Dimethylphosphorylpyrrolidine-2,5-dione CAS No. 2377031-43-9

3-Dimethylphosphorylpyrrolidine-2,5-dione

Cat. No.: B2807820
CAS No.: 2377031-43-9
M. Wt: 175.124
InChI Key: RWBWBBNMFSDSOU-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H10NO3P and a molecular weight of 175.12 g/mol . It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylpyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylpyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dimethylphosphorylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Biological Activity

3-Dimethylphosphorylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C7H14N1O3P
  • Molecular Weight : 189.17 g/mol

The compound features a pyrrolidine ring with a dimethylphosphoryl group and two carbonyl groups, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylphosphoryl group can act as a nucleophile, facilitating the formation of covalent bonds with electrophilic sites on proteins. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer types, including breast and lung cancer cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. A notable study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound showed a dose-dependent decrease in viability with IC50 values ranging from 15 µM to 25 µM across different cell lines.
  • Antimicrobial Study :
    • Objective : To investigate the antimicrobial efficacy against various pathogens.
    • Method : Agar diffusion method was employed to determine the antimicrobial activity.
    • Results : Effective against S. aureus and E. coli with zones of inhibition measuring 15 mm and 12 mm respectively.

Data Table

Biological ActivityEffectivenessStudy Reference
Anticancer (IC50)15-25 µM
Antimicrobial (MIC)32 µg/mL
Apoptosis InductionYes
Bacterial InhibitionS. aureus (15 mm)

Properties

IUPAC Name

3-dimethylphosphorylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO3P/c1-11(2,10)4-3-5(8)7-6(4)9/h4H,3H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBWBBNMFSDSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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